3-(4-(Tert-butyl)phenoxy)propane-1,2-diol
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Overview
Description
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- is an organic compound with the molecular formula C13H20O3. It is known for its unique structure, which includes a propanediol backbone and a phenoxy group substituted with a tert-butyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 1,2-propanediol with 4-(1,1-dimethylethyl)phenol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether bond. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide
Scientific Research Applications
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug delivery agent due to its biocompatibility.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- include:
1,2-Propanediol, 3-phenoxy-: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the ether linkage, affecting its applications and reactions.
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]acetate: Contains an acetate group, altering its solubility and reactivity
This compound’s unique structure and properties make it valuable in various scientific and industrial contexts, distinguishing it from its analogs.
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(4-tert-butylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,14-15H,8-9H2,1-3H3 |
InChI Key |
RQALAXUIVBCOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
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